Ryanodine

概要

説明

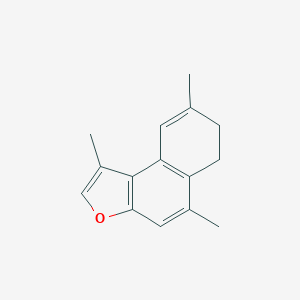

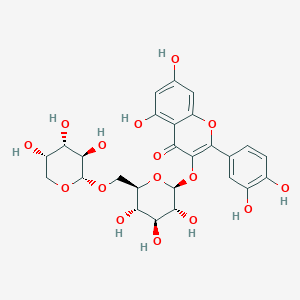

Ryanodine is a poisonous diterpenoid found in the South American plant Ryania speciosa (Salicaceae). It was originally used as an insecticide . The compound has extremely high affinity to the open-form ryanodine receptor, a group of calcium channels found in skeletal muscle, smooth muscle, and heart muscle cells .

Synthesis Analysis

The synthesis of Ryanodine has been achieved through a synthetic strategy that provides access to (+)-ryanodine and the related natural product (+)-20-deoxyspiganthine in 18 and 19 steps, respectively . A key feature of this strategy is the reductive cyclization of an epoxide intermediate that possesses the critical pyrrole-2-carboxylate ester .

Chemical Reactions Analysis

Chemical derivatization of Ryanodine has demonstrated that certain peripheral structural modifications can alter binding affinity and selectivity among ryanodine receptor isoforms . The efficiency of the synthesis derives from the use of a Pauson-Khand reaction to rapidly build the carbon framework and a SeO2-mediated oxidation to install three oxygen atoms in a single step .

科学的研究の応用

Cardiac Health Research

Ryanodine receptors (RyRs) are crucial in the study of cardiac arrhythmias , which are serious diseases associated with the dysregulation of Ca²⁺ influx into the cytoplasm of cardiomyocytes . The dysfunction of RyR2, the principal Ca²⁺ release channel, often leads to these conditions. Understanding the structure and function of RyRs is vital for developing treatments for heart-related myopathies.

Skeletal Muscle Physiology

In skeletal muscles, RyR1 plays a significant role in excitation-contraction coupling . Research on RyR1 can lead to insights into muscle weakness in inherited myopathies, age-related loss of muscle function, and muscular dystrophies, including Duchenne Muscular Dystrophy .

Neurological Disorders

RyRs are implicated in various neurological disorders . Dysfunctional RyR channels contribute to cognitive dysfunction in Alzheimer’s disease, posttraumatic stress disorder, and Huntington’s disease. Targeting RyRs could offer novel therapeutic approaches for these conditions .

Exercise and Muscle Fatigue

The activity of RyRs is regulated by changes in many intracellular factors, which vary with exercise, fatigue, or disease states. RyRs act as sensors for changes in the intracellular environments in muscles, making them a key focus in the study of exercise physiology and muscle fatigue .

Insecticide Development

Insect RyRs are molecular targets for novel diamide insecticides. Characterizing the ryanodine receptor gene in insects can lead to the development of pest control chemicals that are more specific and potentially less harmful to non-target species .

Calcium Signaling in Cells

Ryanodine has been studied for its key roles in calcium signaling in cells. As the largest calcium channel protein, RyR’s functionality is essential for understanding intracellular calcium dynamics, which is fundamental to numerous cellular processes .

Safety And Hazards

将来の方向性

Ryanodine receptors are a potential treatment target in various neurodegenerative diseases . Inhibition of RyR2 hyperactivity with dantrolene mitigates the vicious cycle of sarcoplasmic Ca2+ leak-induced increases in diastolic Ca2+ and ROS-mediated RyR2 oxidation, thereby increasing repolarization lability and protecting against VT/VF/SCD . Moreover, the consequent increase in sarcoplasmic Ca2+ load improves contractile function .

特性

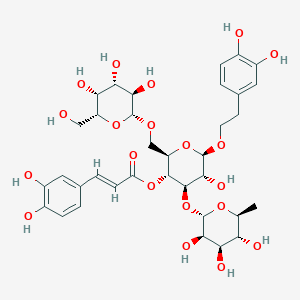

IUPAC Name |

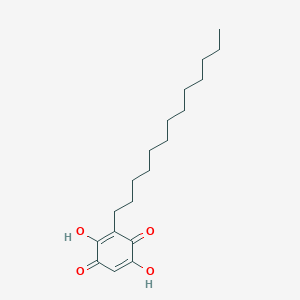

[(1R,2R,3S,6S,7S,9S,10R,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO9/c1-12(2)22(31)17(34-16(28)14-7-6-10-26-14)23(32)18(4)11-21(30)19(22,5)25(23,33)24(35-21)15(27)13(3)8-9-20(18,24)29/h6-7,10,12-13,15,17,26-27,29-33H,8-9,11H2,1-5H3/t13-,15+,17+,18-,19+,20-,21-,22+,23+,24+,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSYXNQGLHBRRK-SFEDZAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@@]3(C[C@]4([C@@]5([C@]([C@H]([C@@]3([C@]5([C@]2([C@@H]1O)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032574 | |

| Record name | Ryanodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ryanodine | |

CAS RN |

15662-33-6 | |

| Record name | Ryanodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(1α,5aβ,8aβ,9-pentahydroxy-7β-isopropyl-2β,5β,8β-trimethylperhydro-8bα,9-epoxy-5,8-ethanocyclopenta[1,2-b]indenyl) pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of ryanodine and what are the downstream consequences of this interaction?

A1: Ryanodine specifically binds to the ryanodine receptor (RyR), a calcium (Ca2+) release channel primarily located in the sarcoplasmic reticulum (SR) of muscle cells [, ]. This interaction locks the RyR in a subconductance state, leading to a prolonged opening of the channel and a subsequent depletion of Ca2+ from the SR [, ]. This disruption of Ca2+ homeostasis affects various cellular processes, most notably excitation-contraction coupling in muscle cells [, , ].

Q2: Does ryanodine's effect on RyR differ depending on its concentration?

A2: Yes, ryanodine exhibits biphasic effects on Ca2+ efflux from the SR. At low concentrations (nanomolar range), ryanodine can stimulate Ca2+ release, while at higher concentrations (micromolar range), it inhibits Ca2+ efflux [, ].

Q3: How does ryanodine binding affect the RyR channel gating?

A3: Ryanodine's binding to the RyR doesn't seem to primarily affect the regulation of the channel by external factors like Ca2+, magnesium (Mg2+), or adenine nucleotides. Instead, it appears to induce subtle changes in the gating mechanism or channel structure, preventing complete closure [].

Q4: Does ryanodine impact both global and local Ca2+ signaling?

A4: Recent studies suggest that in pulmonary arterial myocytes, nicotinic acid adenine dinucleotide phosphate (NAADP), a Ca2+-mobilizing messenger, activates two-pore channels. This activation leads to both global and heterogeneous subcellular Ca2+ signals from NAADP- and ryanodine-sensitive Ca2+ stores, contributing to agonist-induced responses [].

Q5: How does ryanodine impact the open state of the ryanodine-sensitive Ca2+ release channel?

A5: Research suggests that perfusate Ca2+ plays a regulatory role in increasing the open state of the ryanodine-sensitive Ca2+ release channel. This regulatory mechanism appears distinct from the beat-to-beat regulation of Ca2+ release from the SR by Ca2+ (Ca2+-induced Ca2+ release) [].

Q6: Is ryanodine's action on the SR Ca2+ release dependent on sarcolemmal Ca2+ transport?

A6: Experiments using caffeine-induced Ca2+ release in rat cardiac myocytes showed that the response persists even when extracellular Ca2+ is chelated by EGTA. This finding suggests that ryanodine-induced Ca2+ release from the SR is not dependent on sarcolemmal Ca2+ transport [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-Diphenylfuro[3,2-b]furan-2,5-dione](/img/structure/B192217.png)